molecular formula C19H23N3O4 B2917172 2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034437-05-1

2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2917172
CAS No.: 2034437-05-1
M. Wt: 357.41
InChI Key: WFFOQIKZMSUNLT-UHFFFAOYSA-N
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Description

The compound 2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a piperidine-linked ethanone derivative featuring a 3-methoxyphenyl group and a 3-methoxypyrazine moiety. The methoxy groups enhance solubility and influence electronic properties, while the piperidine ring contributes to conformational flexibility and binding interactions.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-15-6-3-5-14(11-15)12-17(23)22-10-4-7-16(13-22)26-19-18(25-2)20-8-9-21-19/h3,5-6,8-9,11,16H,4,7,10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFOQIKZMSUNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{19}H_{24}N_{2}O_{3}
  • CAS Number : 1797597-07-9

The compound features a methoxyphenyl group and a piperidine ring, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to modulation of enzyme activity, receptor binding, and alteration of signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or infections.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Recent research has indicated that derivatives similar to this compound possess significant antimicrobial activity. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Klebsiella pneumoniae0.032 - 0.512 mg/mL
Candida albicans0.032 - 0.512 mg/mL

These results indicate that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in MDPI demonstrated that piperidine derivatives exhibited notable antibacterial activity with MIC values comparable to standard antibiotics . The study highlighted the importance of structural modifications in enhancing bioactivity.
  • Antifungal Activity Assessment :
    Another study evaluated the antifungal properties of related compounds, finding that modifications such as methoxy substitutions significantly increased activity against Candida species . This suggests potential applications in treating fungal infections.

Research Applications

The compound is being explored for various applications in scientific research:

  • Drug Discovery : Its unique structure makes it a valuable lead compound for developing new pharmaceuticals targeting specific diseases.
  • Chemical Biology : Investigated for its role in elucidating biological pathways and mechanisms.

Comparison with Similar Compounds

Structural Variations and Molecular Data

The following table summarizes key analogs and their distinguishing features:

Compound Name Key Structural Differences Molecular Formula Molecular Weight CAS Number References
Target Compound : 2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone 3-Methoxypyrazine and 3-methoxyphenyl substituents C₁₉H₂₁N₃O₄ ~355.4 Not specified
2-(3-Methoxyphenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone Pyridazine replaces pyrazine; methyl group at pyridazine C6 C₁₉H₂₃N₃O₃ 341.4 1797266-83-1
2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone Simplified structure: single methoxy group; methylpyridazine C₁₃H₁₉N₃O₃ 265.31 2034225-94-8
2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone Trifluoromethylpyridine substituent; enhanced lipophilicity C₂₀H₂₁F₃N₂O₃ 394.4 1421477-36-2
1-[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl]-2-[4-(4-methoxyphenyl)phenoxy]ethanone Biphenyl and ethylpiperazine groups; acetylcholinesterase inhibitor activity C₂₇H₃₆N₄O₂ ~456.6 Not specified
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone Dinitrophenyl group; studied for amide bond isomerization C₁₃H₁₅N₃O₅ 293.3 Not specified

Key Observations

Trifluoromethylpyridine (CAS 1421477-36-2) introduces strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability .

Pharmacological Implications: The ethylpiperazine-containing analog () demonstrates acetylcholinesterase inhibition, suggesting that piperidine-ethanone scaffolds are versatile for central nervous system targets. Nitroimidazole derivatives (e.g., compounds in ) exhibit cytotoxicity, highlighting the importance of substituents like bromine or nitro groups in anticancer activity.

Conformational Dynamics :

  • The dinitrophenyl analog () undergoes temperature-dependent amide bond isomerization, with an energy barrier of ~67 kJ·mol⁻¹. Methoxy groups in the target compound may reduce such isomerization, improving stability.

Structural Simplicity vs. Complexity :

  • The simpler analog (CAS 2034225-94-8, ) lacks the dual methoxy groups, resulting in a lower molecular weight (265.31 vs. 355.4), which could improve bioavailability but reduce target specificity.

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